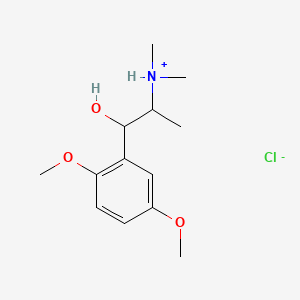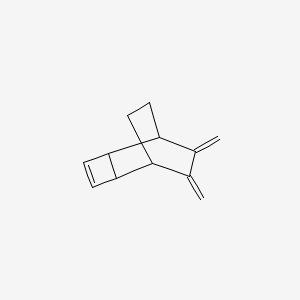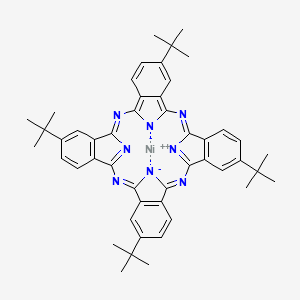
(Tetra-t-butylphthalocyaninato)nickel(ii)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tetra-t-butylphthalocyaninato)nickel(ii) is a coordination compound with the molecular formula C48H48N8Ni. It belongs to the phthalocyanine family, which are macrocyclic compounds known for their intense color and stability. This compound is particularly notable for its use in various scientific and industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tetra-t-butylphthalocyaninato)nickel(ii) typically involves the reaction of nickel salts with tetra-t-butylphthalocyanine precursors under controlled conditions. One common method includes the use of nickel(II) acetate and tetra-t-butylphthalocyanine in a solvent such as dimethylformamide (DMF) or chloroform. The reaction is usually carried out at elevated temperatures to ensure complete formation of the complex .
Industrial Production Methods
Industrial production of (Tetra-t-butylphthalocyaninato)nickel(ii) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product. The reaction conditions are optimized to ensure consistency and efficiency in production .
化学反应分析
Types of Reactions
(Tetra-t-butylphthalocyaninato)nickel(ii) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The t-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized phthalocyanines .
科学研究应用
(Tetra-t-butylphthalocyaninato)nickel(ii) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions due to its stability and reactivity.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the production of dyes, pigments, and electronic materials
作用机制
The mechanism of action of (Tetra-t-butylphthalocyaninato)nickel(ii) involves its interaction with molecular targets through coordination chemistry. The nickel center can coordinate with various ligands, facilitating different chemical reactions. The pathways involved often include electron transfer processes, making it effective in catalytic applications .
相似化合物的比较
Similar Compounds
- (Tetra-t-butylphthalocyaninato)zinc(ii)
- (Tetra-t-butylphthalocyaninato)copper(ii)
- (Tetra-t-butylphthalocyaninato)iron(ii)
Uniqueness
(Tetra-t-butylphthalocyaninato)nickel(ii) is unique due to its specific electronic configuration and stability, which make it particularly effective in catalytic and photodynamic applications. Compared to its zinc and copper counterparts, the nickel complex exhibits distinct reactivity and coordination properties .
属性
分子式 |
C48H48N8Ni |
|---|---|
分子量 |
795.6 g/mol |
IUPAC 名称 |
nickel(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C48H48N8.Ni/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41;/h13-24H,1-12H3;/q-2;+2 |
InChI 键 |
IFTQAKNPXSJXGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=C6C=C(C=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)C(C)(C)C)C(=N7)N=C2[N-]3)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C.[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


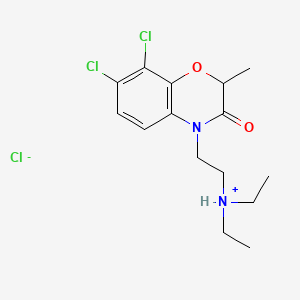
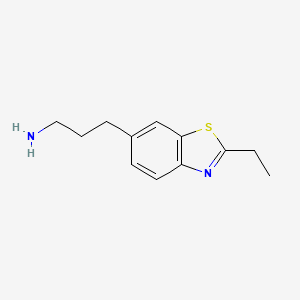
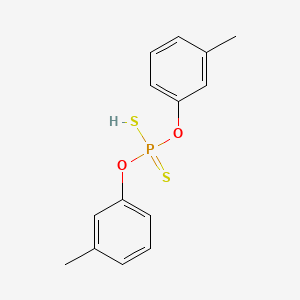
![N-[9-({4-[(Ethanesulfonyl)amino]phenyl}imino)-9,10-dihydroacridin-3-yl]ethanimidic acid--(trihydroxy-lambda~4~-sulfanyl)methane (1/1)](/img/structure/B13765348.png)
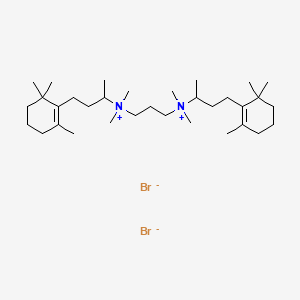
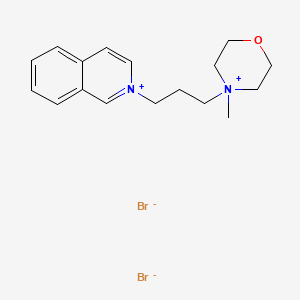
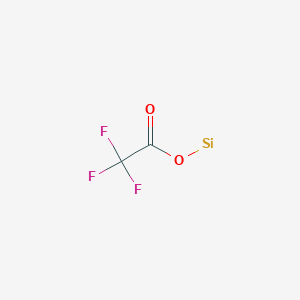
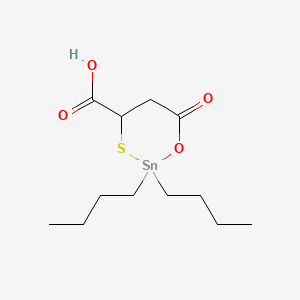
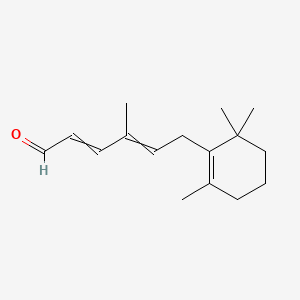
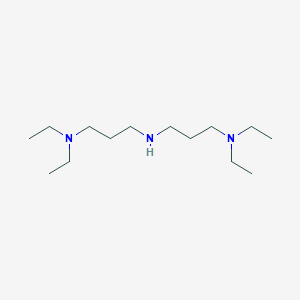
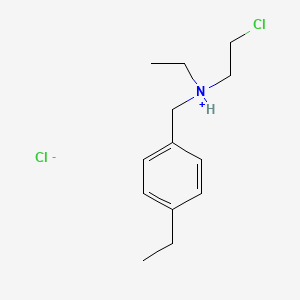
![1-[2-(4-Bromophenyl)-2-oxoethyl]-2,4-dimethylpyridin-1-ium bromide](/img/structure/B13765386.png)
